3-phenyl-3,4-dihydro-2H-1,4-benzoxazine chemical structure and properties
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine chemical structure and properties
Core Scaffold Analysis & Synthetic Methodologies[1]
Executive Summary & Structural Distinction
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 70310-30-4 ) is a bicyclic heterocyclic scaffold recognized as a "biologically privileged" structure in medicinal chemistry.[1] Unlike its isomer, 3-phenyl-3,4-dihydro-2H-1,3 -benzoxazine (a common monomer for thermoset polymers), the 1,4-benzoxazine core is primarily utilized in drug discovery for its ability to mimic peptide turns and interact with diverse biological targets, including potassium channels (KCNQ) and tyrosine kinases.
Critical Disambiguation:
-
Target Molecule (1,4-isomer): Nitrogen at position 4, Oxygen at position 1. Pharmacologically active scaffold.[2][3][4]
-
Common Confusant (1,3-isomer): Nitrogen at position 3, Oxygen at position 1. Polymer precursor (Mannich base).
Chemical Structure and Properties[1][2][3][4][5][6][7]
The core structure consists of a benzene ring fused to a six-membered 1,4-oxazine ring containing a phenyl substituent at the C3 position. The molecule possesses a single chiral center at C3, existing as (
Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine |
| CAS Number | 70310-30-4 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Stereochemistry | Chiral center at C3 |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in water |
| pKa (Calculated) | ~4.5 (Conjugate acid of amine) |
Structural Visualization
The following diagram illustrates the numbering scheme and the critical distinction between the 1,4-isomer (Target) and the 1,3-isomer (Polymer precursor).
Caption: Structural comparison highlighting the heteroatom placement differences between the pharmacological 1,4-scaffold and the industrial 1,3-isomer.
Synthetic Pathways[2][7][8][9][10][11]
The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine typically proceeds via the reduction of 2H-1,4-benzoxazine intermediates or through cyclization of 2-aminophenols.
Pathway A: Reductive Cyclization (Standard Laboratory Scale)
This route is preferred for generating the racemic scaffold in high yield. It involves the alkylation of 2-aminophenol with
-
Alkylation/Cyclization: 2-Aminophenol reacts with
-bromoacetophenone (phenacyl bromide) to form the intermediate 3-phenyl-2H-1,4-benzoxazine. -
Reduction: The C=N bond of the 2H-benzoxazine is reduced using Sodium Borohydride (NaBH₄) or via catalytic hydrogenation to yield the 3,4-dihydro product.
Pathway B: Asymmetric Hydrogenation (Enantioselective)
For pharmaceutical applications requiring specific enantiomers, Iridium-catalyzed asymmetric hydrogenation of the 3-phenyl-2H-1,4-benzoxazine precursor is the gold standard.
Caption: Stepwise synthetic workflow from commercially available precursors to the final dihydro-benzoxazine scaffold.
Experimental Protocol: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine[1][2][4][12][13][14][15]
Objective: Synthesis of the racemic scaffold via NaBH₄ reduction. Safety: Phenacyl bromide is a lachrymator. 2-Aminophenol is toxic. Perform all steps in a fume hood.
Reagents
-
2-Aminophenol (1.0 eq)
- -Bromoacetophenone (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Solvents: Acetone (dry), Methanol, Ethyl Acetate (EtOAc).
Step-by-Step Methodology
-
Formation of 2H-Benzoxazine Intermediate:
-
Dissolve 2-aminophenol (10 mmol) in dry acetone (50 mL).
-
Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.
-
Dropwise add a solution of
-bromoacetophenone (10 mmol) in acetone (10 mL). -
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.
-
Workup: Filter off inorganic salts. Evaporate the solvent.[5][6] The residue (crude 3-phenyl-2H-1,4-benzoxazine) is often a yellow/orange solid or oil.
-
-
Reduction to 3,4-Dihydro Product:
-
Dissolve the crude intermediate in Methanol (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (15 mmol) in small portions over 20 minutes (Caution: Gas evolution).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench: Add water (10 mL) carefully to quench excess hydride.
-
Extraction: Evaporate methanol. Extract the aqueous residue with EtOAc (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the diagnostic diastereotopic protons at C2 (
~3.9–4.5 ppm) and the methine proton at C3 ( ~4.5 ppm). The NH proton typically appears broad around 4.0 ppm.
Pharmacological Applications & SAR
The 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine core acts as a constrained peptidomimetic. Its lipophilicity and conformational rigidity allow it to penetrate the CNS and interact with hydrophobic pockets in receptors.
Key Biological Targets
-
Anticancer Agents: Derivatives substituted at the N4 position (e.g., 4-aryl-3-phenyl-benzoxazines) have shown potent anti-proliferative activity against prostate (PC-3) and breast (MDA-MB-231) cancer lines.[1] The mechanism often involves dual inhibition of angiogenesis and tubulin polymerization.
-
Neuroprotection: The scaffold mimics the antioxidant properties of Vitamin E but with enhanced CNS penetration. It has been explored for mitigating oxidative stress in neurodegenerative models.
-
Ion Channel Modulators: While Retigabine uses a related structure, the 3-phenyl-1,4-benzoxazine core is investigated for KCNQ2/3 channel opening activity, relevant for epilepsy and tinnitus treatment.
Structure-Activity Relationship (SAR)
-
N4-Position: Critical for potency. Aryl or alkyl substitutions here dramatically alter the lipophilicity and target binding.
-
C3-Phenyl Ring: Essential for hydrophobic interaction. Substitution on this ring (e.g., 4-F, 4-OMe) modulates metabolic stability and potency.
-
Benzene Ring (Positions 5-8): Electron-donating groups (e.g., -OMe) at C6 or C7 often enhance antioxidant capacity.
References
-
BenchChem. (2025).[3] 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine Structure and Properties. Retrieved from
-
Hu, X. P., et al. (2012).[7] Ir-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines. Chinese Journal of Chemistry. Retrieved from
-
Matrix Fine Chemicals. (2024). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine.[2][1][4][8][9][10][11][12][7] National Library of Medicine. Retrieved from
-
MDPI. (2023). Rational Design and Synthesis of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines as Anticancer Agents. Molecules. Retrieved from
Sources
- 1. 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine|CAS 70310-30-4 [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 8. evitachem.com [evitachem.com]
- 9. 3-phenyl-2H-benzo[b][1,4]oxazine | CAS#:19409-26-8 | Chemsrc [chemsrc.com]
- 10. Page loading... [wap.guidechem.com]
- 11. US7998956B2 - Benzoxazines and related nitrogen-containing heterobicyclic compounds useful as mineralocorticoid receptor modulating agents - Google Patents [patents.google.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
